N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 765293-15-0) is a triazole-based acetamide derivative characterized by:
Properties
Molecular Formula |
C20H17BrN4O2S2 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H17BrN4O2S2/c1-13-6-7-16(15(21)10-13)22-18(26)12-29-20-24-23-19(17-5-3-9-28-17)25(20)11-14-4-2-8-27-14/h2-10H,11-12H2,1H3,(H,22,26) |
InChI Key |
OMGQDIAZAHURMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-[(5-(Thiophen-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetic Acid
The triazole intermediate is synthesized via cyclocondensation of thiosemicarbazide derivatives. A representative protocol involves:
-
Reacting furan-2-ylmethyl hydrazine (1.2 equiv) with thiophene-2-carbonyl chloride (1.0 equiv) in anhydrous dichloromethane at 0–5°C for 4 hours.
-
Subsequent treatment with carbon disulfide (1.5 equiv) and potassium hydroxide (2.0 equiv) in ethanol under reflux (78°C, 12 hours) forms the triazole-thione intermediate.
-
Alkylation with chloroacetic acid (1.1 equiv) in acetonitrile using triethylamine (2.5 equiv) as base yields the sulfanyl acetic acid derivative (72–78% yield).
Acetamide Coupling and Final Product Assembly
Activation of the Carboxylic Acid Group
The sulfanyl acetic acid intermediate undergoes activation via mixed anhydride or carbodiimide methods:
Amidation with 2-Bromo-4-methylaniline
The activated acid reacts with 2-bromo-4-methylaniline (1.05 equiv) under nitrogen atmosphere:
-
Reaction temperature: 25–30°C
-
Time: 24–36 hours
-
Yield optimization through pH control (maintained at 7.5–8.0 with DIEA)
-
Crude product purified via column chromatography (silica gel, ethyl acetate/hexanes 3:7 → 1:1 gradient)
Critical Process Optimization Strategies
Solvent Selection Impact on Reaction Kinetics
Comparative studies reveal acetonitrile outperforms DMF in the alkylation step due to:
Catalytic Enhancement with Copper(I) Iodide
Addition of CuI (0.1 equiv) during triazole formation:
-
Accelerates cyclization rate by 2.3×
-
Minimizes dimerization byproducts through selective coordination
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment Techniques
| Method | Conditions | Results |
|---|---|---|
| Reverse-Phase HPLC | C18 column, 65:35 MeOH/H₂O | tR = 11.2 min |
| Elemental Analysis | C, H, N, S, Br | <0.3% deviation |
Challenges and Mitigation Approaches
Bromine Displacement Side Reactions
The electron-deficient bromophenyl group undergoes unintended nucleophilic aromatic substitution during prolonged reaction times. Mitigation includes:
Triazole Tautomerism Control
The 1,2,4-triazole core exhibits prototropic tautomerism affecting reactivity. Stabilization achieved through:
Comparative Analysis of Synthetic Methodologies
A three-year study (2022–2025) evaluated four preparation routes:
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Classical stepwise | 68 | 98.5 | 1.00 |
| One-pot triazole | 71 | 97.8 | 0.92 |
| Flow chemistry | 76 | 99.1 | 1.15 |
| Microwave-assisted | 82 | 98.9 | 1.08 |
Flow chemistry methods show particular promise for scale-up, reducing reaction times from 36 hours to 8.5 hours through continuous processing.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Waste Stream Management
-
Solvent recovery systems achieve 92% DMF reuse
-
Bromide byproducts converted to NaBr for wastewater treatment
Emerging Alternative Synthetic Pathways
Recent advances (2024–2025) explore:
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), acetic acid, 60°C | N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfinyl}acetamide | 72% | |
| Sulfone formation | KMnO₄, H₂O, 80°C | N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfonyl}acetamide | 65% |
Key Findings :
-
Sulfoxide formation is selective at moderate temperatures, while sulfone synthesis requires stronger oxidants like KMnO₄.
-
The thiophene ring remains stable under these conditions, but prolonged exposure to H₂O₂ may lead to furan ring degradation.
Nucleophilic Substitution at the Bromine Site
The bromine atom on the phenyl ring participates in cross-coupling reactions, enabling structural diversification.
Key Findings :
-
Suzuki coupling replaces bromine with aryl/heteroaryl groups, retaining the triazole core’s integrity .
-
Buchwald-Hartwig amination introduces amino groups, enhancing solubility for biological testing .
Functionalization of the Triazole Ring
The 1,2,4-triazole ring undergoes alkylation and acylation at the N1 position.
Key Findings :
-
Alkylation improves metabolic stability, while acylation modifies electronic properties for enhanced receptor binding.
-
Reaction regioselectivity is influenced by steric hindrance from the furan and thiophene substituents.
Heterocyclic Ring Modifications
The furan and thiophene rings participate in electrophilic substitution and ring-opening reactions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophene bromination | Br₂, CHCl₃, 0°C | N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(5-bromothiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 55% | |
| Furan Diels-Alder reaction | Maleic anhydride, reflux | Adduct formation with maleic anhydride at the furan ring | 42% |
Key Findings :
-
Bromination at the thiophene’s 5-position occurs without disrupting the triazole ring.
-
The furan ring’s dienophilic character enables cycloaddition reactions, useful for polymer applications.
Reduction Reactions
The acetamide carbonyl group is selectively reduced to an alcohol or amine.
Key Findings :
-
NaBH₄ selectively reduces the carbonyl without affecting other functional groups.
-
LiAlH₄ reduction introduces a primary amine, enabling further derivatization .
Acid/Base Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions.
Key Findings :
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. The presence of the thiophene and furan moieties enhances the biological activity of the triazole core, making it a candidate for developing new antimicrobial agents.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives against a panel of bacterial strains. The results showed that compounds similar to N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential for therapeutic use in treating resistant infections .
Anticancer Potential
The compound's structure suggests it may have anticancer properties. Triazoles have been recognized for their ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways.
Data Table: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| N-(2-bromo-4-methylphenyl)-... | A549 | 18 | Inhibition of angiogenesis |
This table summarizes findings from various studies on triazole derivatives, highlighting their efficacy against different cancer cell lines .
Detoxification of Pollutants
This compound has potential applications in environmental remediation. Its chemical structure allows it to interact with various organic pollutants, facilitating their breakdown or detoxification.
Case Study:
A recent investigation into the use of triazole compounds for detoxifying chlorinated organic pollutants demonstrated that these compounds can enhance the degradation rates of harmful substances in contaminated water. The study found that the addition of such compounds significantly improved the efficiency of traditional detoxification methods by increasing the formation of reactive intermediates that facilitate pollutant breakdown .
Pesticidal Properties
The compound may also serve as a pesticide due to its biological activity against plant pathogens. Its ability to disrupt cellular processes in microorganisms makes it a candidate for developing environmentally friendly pesticides.
Data Table: Pesticidal Efficacy Against Fungal Pathogens
| Pathogen | Concentration (ppm) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 200 | 90 |
| Alternaria solani | 150 | 80 |
This table illustrates the effectiveness of triazole derivatives against common agricultural pathogens, indicating their potential as biopesticides .
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substituents significantly influence electronic, steric, and solubility properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., bromo, fluorine): Increase metabolic stability but may reduce solubility (e.g., ).
- Heterocyclic Substituents (e.g., thiophene, furan): Enhance π-π stacking and receptor interactions (e.g., Target Compound vs. pyridine in ).
- Amino Groups (e.g., ): Improve water solubility and hydrogen-bonding capacity, critical for bioavailability.
Acetamide Group Modifications
The arylacetamide moiety influences target binding and pharmacokinetics:
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromo-substituted methylphenyl group, a furan ring, and a thiophene moiety connected through a triazole framework. Its molecular formula is .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of triazoles are known for their effectiveness against various bacterial strains and fungi . The presence of the thiophene and furan rings enhances these properties through synergistic effects.
- Anticancer Properties : Triazole derivatives have been documented to possess anticancer activities. They inhibit tumor growth by interfering with cellular proliferation pathways . Specific studies have highlighted the ability of related compounds to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Similar triazole compounds have demonstrated efficacy in reducing inflammation in various models .
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The structure suggests potential interactions with key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : The compound may act on specific receptors related to pain and inflammation, modulating their activity to exert therapeutic effects .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antituberculosis Activity : A study screened various compounds for their ability to inhibit Mycobacterium tuberculosis, revealing that certain triazole derivatives had significant inhibitory effects at low concentrations . This suggests potential applications in treating tuberculosis.
- Analgesic and Antinociceptive Effects : Research comparing various triazole derivatives showed that some exhibited stronger analgesic properties than traditional NSAIDs like aspirin. These findings indicate that the compound may also be beneficial in pain management .
Data Summary Table
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound?
The compound is synthesized via nucleophilic substitution reactions. A key step involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives with α-chloroacetamide intermediates in ethanol under basic conditions (e.g., NaOH). Post-synthetic purification is achieved through recrystallization to yield white or light-yellow crystalline solids with sharp melting points . Substituents on the phenyl ring (e.g., bromo and methyl groups) are introduced during the alkylation step to modulate biological activity .
Q. How is structural characterization validated for this compound?
Structural confirmation relies on:
- Elemental analysis for empirical formula verification.
- H NMR spectroscopy to confirm proton environments (e.g., aromatic protons from furan/thiophene rings, methyl groups).
- Chromatography-mass spectrometry (LC-MS) for molecular weight and purity assessment.
- X-ray crystallography (using SHELX software) for absolute configuration determination, particularly for resolving sulfur-containing moieties .
Q. What in vivo models are used to evaluate anti-exudative activity?
The formalin-induced edema model in rats is a standard assay. Digital plethysmometry quantifies paw volume changes, with sodium diclofenac as a reference drug. In studies of analogous compounds, 15 out of 21 derivatives showed significant anti-exudative activity, with 8 outperforming diclofenac .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence biological activity?
Substituent effects follow a structure-activity relationship (SAR):
- Electron-withdrawing groups (e.g., bromo at position 2) enhance anti-exudative activity by stabilizing sulfur-centered radicals involved in redox modulation .
- Methyl groups (e.g., at position 4) improve lipophilicity, enhancing membrane permeability.
- Comparative studies show fluorine or nitro groups at the phenyl ring reduce activity due to excessive electron withdrawal, destabilizing interactions with target proteins .
Q. What crystallographic approaches resolve structural ambiguities in sulfur-containing analogs?
SHELXL (for refinement) and SHELXD/SHELXE (for phase determination) are critical for resolving:
Q. What computational strategies predict target interactions?
Molecular docking studies (e.g., AutoDock Vina) using homology-modeled receptors (e.g., cyclooxygenase-2 or ion channels) highlight:
- Hydrophobic interactions between the bromophenyl group and receptor pockets.
- Hydrogen bonding via the acetamide carbonyl oxygen.
- π-π stacking between thiophene/furan rings and aromatic residues (e.g., Tyr355 in COX-2) .
Contradictions and Open Challenges
- Bioactivity Variability : While bromo/methyl substituents enhance anti-exudative effects in rats, their impact on other pathways (e.g., anticoagulant activity) remains unexplored .
- Crystallographic Limitations : SHELX struggles with severe disorder in flexible side chains (e.g., furan-2-ylmethyl), necessitating complementary techniques like DFT-based geometry optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
